molecular formula C4H3F4I B6343247 4-Iodo-1,1,1,3-tetrafluoro-2-butene CAS No. 933668-33-8

4-Iodo-1,1,1,3-tetrafluoro-2-butene

Cat. No. B6343247
CAS RN: 933668-33-8
M. Wt: 253.96 g/mol
InChI Key: AGIPBZMODQNVTF-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1,1,1,3-tetrafluoro-2-butene is a substance used in laboratory chemicals and for the manufacture of other substances. It is also used in scientific research and development . The molecular formula of this compound is C4H3F4I .


Physical And Chemical Properties Analysis

The boiling point of 4-Iodo-1,1,1,3-tetrafluoro-2-butene is 110 degrees Celsius and its density is 1.96 .

Scientific Research Applications

Chemical Properties and Synthesis

4-Iodo-1,1,1,3-tetrafluoro-2-butene, a fluorinated building block, has distinct physical properties such as a boiling point of 90.5°C under standard conditions and is not commercially available. Its synthesis involves the addition of ethene to 1,2-diiodotetrafluoroethane, followed by elimination of HI, leading to the formation of the compound (Linclau, 2007).

Biological and Medical Applications

4-Iodo-1,1,1,3-tetrafluoro-2-butene has potential in biological applications. For instance, its derivatives, such as 1,2,3,4-tetrakis(perfluoroalkyl) 1,3-butadienes, have been designed as inert oxygen carriers for biological uses, showcasing its potential in medical and biological research (Jeanneaux et al., 1974).

Nuclear Magnetic Resonance (NMR) Studies

The compound and its related structures have been studied through Nuclear Magnetic Resonance Spectroscopy. For example, 1,1,4,4-Tetrafluoro-1,3-butadiene has been analyzed for its spin-spin coupling constants, providing insights into the mechanism of transmission of fluorine-fluorine spin-spin interactions (Servis & Roberts, 1965).

Cross-Coupling Reactions

4-Iodo-1,1,1,3-tetrafluoro-2-butene derivatives have been applied in palladium-catalyzed cross-coupling reactions. These reactions proceed smoothly at room temperature, demonstrating the compound's utility in organic synthesis (Shi, Liu, & Tang, 2005).

Synthesis of Conjugated Dienynes or Trienynes

Another application of this compound is in the enynylation of its derivatives to produce conjugated dienynes or trienynes. This process is crucial for the synthesis of complex organic structures (Shi, Liu, & Tang, 2005).

Safety and Hazards

4-Iodo-1,1,1,3-tetrafluoro-2-butene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

properties

IUPAC Name

(Z)-1,1,1,3-tetrafluoro-4-iodobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F4I/c5-3(2-9)1-4(6,7)8/h1H,2H2/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIPBZMODQNVTF-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(F)(F)F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C(=C/C(F)(F)F)/F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1,1,1,3-tetrafluoro-2-butene

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